N-(2,4-Dinitrophenyl)-m-phenylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-N-(2,4-dinitrophenyl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIPQDRUGJXJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies and Mechanistic Investigations
Direct N-Arylation Approaches for m-Phenylenediamine (B132917) Systems
The most common and direct route to synthesize N-(2,4-Dinitrophenyl)-m-phenylenediamine involves the N-arylation of m-phenylenediamine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the aromatic ring, which is normally nucleophilic, becomes electrophilic due to the presence of strong electron-withdrawing groups. wikipedia.org The amino group of m-phenylenediamine acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing a leaving group.
Nucleophilic Aromatic Substitution (SNAr) Reactions with Dinitrohalobenzenes
The reaction between m-phenylenediamine and a 2,4-dinitrohalobenzene is a classic example of an SNAr reaction. The generally accepted mechanism for this type of reaction proceeds in two steps. First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgsemanticscholar.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. wikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. libretexts.org
In SNAr reactions, the nature of the halogen leaving group significantly impacts the reaction rate. Contrary to the trend observed in SN2 reactions, the reactivity order for halogens in SNAr reactions is typically F > Cl ≈ Br > I. researchgate.netnih.gov This "element effect" is attributed to the fact that the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. wikipedia.orgnih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org
The following table illustrates the relative reactivity of different halogens as leaving groups in a typical SNAr reaction.
| Leaving Group | Relative Reactivity |
| F | Highest |
| Cl | Intermediate |
| Br | Intermediate |
| I | Lowest |
| This table demonstrates the general trend of leaving group ability in SNAr reactions. |
Experimental evidence from studies on the reaction of piperidine (B6355638) with 2,4-dinitrophenyl halides has shown that this reactivity order is governed by differences in the enthalpies of activation. researchgate.netnih.gov
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for the SNAr reaction to proceed efficiently. wikipedia.orgwikipedia.org In the case of 2,4-dinitrohalobenzenes, the two nitro (-NO₂) groups serve as powerful activating groups. wikipedia.orgnumberanalytics.com These groups are essential because they withdraw electron density from the aromatic ring, making it more electrophilic and susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com
The nitro groups, particularly when positioned ortho and para to the leaving group, stabilize the negatively charged Meisenheimer intermediate through resonance. wikipedia.orglibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. Without these activating groups, the aromatic ring is not sufficiently electron-poor to react with nucleophiles under typical conditions. libretexts.org
While many SNAr reactions, including the synthesis of this compound, can proceed without a catalyst, certain catalysts can enhance the reaction rate. semanticscholar.org The reaction is often carried out by simply heating the reactants in a suitable solvent. studymode.com
However, catalysis can be employed to improve reaction efficiency, especially with less reactive substrates. Metal complexes, for instance, can act as catalysts by complexing to the aromatic ring and withdrawing electron density, thereby activating it towards nucleophilic attack. acsgcipr.org Lewis acids can also promote the reaction. acsgcipr.org Additionally, simple protic acids have been shown to catalyze SNAr reactions involving heterocycles by protonating them. acsgcipr.org In some instances, nucleophilic catalysts like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) have been reported to catalyze SNAr reactions. acsgcipr.org
| Condition | Description |
| Non-Catalytic | Reaction proceeds by heating the reactants in a suitable solvent. |
| Catalytic (Metal Complexes) | Metal complexes (e.g., Ru species) can activate the aromatic ring by withdrawing electron density. acsgcipr.org |
| Catalytic (Lewis Acids) | Lewis acids such as Li, Mg, Al, Zn, or Zr can promote the reaction. acsgcipr.org |
| Catalytic (Protic Acids) | Simple protic acids can catalyze reactions involving heterocyclic substrates. acsgcipr.org |
| This table summarizes different conditions under which SNAr reactions can be performed. |
Optimization of Reaction Parameters for Yield and Selectivity
To maximize the yield and selectivity of the desired product, this compound, it is essential to optimize various reaction parameters.
The choice of solvent can have a profound effect on the rate and mechanism of SNAr reactions. nih.govuchile.cl Solvents play a role in solvating the reactants and stabilizing the transition states and intermediates. nih.gov Dipolar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are commonly used for SNAr reactions because they are effective at solvating cations while leaving the nucleophile relatively "bare" and more reactive. uchile.cld-nb.info
The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly influence the reaction rate. uchile.cl For instance, in reactions involving amine nucleophiles, aprotic solvents that can accept a hydrogen bond from the amine may enhance reactivity. uchile.cl The polarity and polarizability of the solvent are also critical factors. nih.gov Studies have shown that the reaction rate can increase with the solvent's ability to stabilize the charged Meisenheimer intermediate. nih.gov
The following table shows the effect of different solvents on the rate constant of a representative SNAr reaction.
| Solvent | Relative Rate Constant |
| N,N-Dimethylformamide (DMF) | Highest |
| Acetonitrile (MeCN) | Intermediate |
| Ethanol (B145695) | Lower |
| Water | Lowest |
| This table, based on data for the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine, illustrates the significant impact of the solvent on reaction rates. uchile.cl |
In some cases, the use of mixed solvent systems, such as methanol-DMSO mixtures, can lead to complex solvent-solvent interactions that affect the reaction pathway. nih.govresearchgate.net
Temperature and Pressure Control in Synthesis
The primary synthesis of this compound involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with m-phenylenediamine. This is a nucleophilic aromatic substitution reaction, and its rate and selectivity are highly dependent on temperature and pressure.
Temperature: The reaction generally requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction. The temperature must be carefully controlled to ensure the desired mono-substitution product is favored, as excessive heat can lead to the formation of the di-substituted by-product, N,N'-bis(2,4-dinitrophenyl)-m-phenylenediamine. For analogous reactions, such as the synthesis of 2,4-dinitroaniline (B165453) from 2,4-dinitrochlorobenzene and urea, a temperature range of 110-135 °C is employed. google.com Similarly, the synthesis of N,N-Dimethyl-4-Nitro Aniline is conducted at 120°C. rasayanjournal.co.in This suggests that a comparable temperature range is optimal for the synthesis of this compound, providing a balance between a feasible reaction rate and minimizing side reactions.
Pressure: While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial-scale production may utilize elevated pressure. Increased pressure can be particularly relevant when using a volatile reactant or when the reaction is performed in a sealed reactor to maintain the concentration of reactants in the solvent at elevated temperatures. For instance, the synthesis of N,N-Dimethyl-4-Nitro Aniline from 4-chloro-nitro-benzene involves a pressure increase up to 20 kg/cm ². rasayanjournal.co.in The preparation of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene utilizes a controlled pressure of 0.2-0.3 MPa. google.com These conditions help to increase the reaction rate and can influence the product yield.
Table 1: Temperature and Pressure Conditions in Related Aromatic Nucleophilic Substitution Reactions
| Product | Reactants | Temperature | Pressure | Reference |
| 2,4-Dinitroaniline | 2,4-Dinitrochlorobenzene, Urea | 110-135 °C | 0.2-0.3 MPa | google.com |
| N,N-Dimethyl-4-Nitro Aniline | 4-Chloro-nitro-benzene, N,N-Dimethyl amine HCl | 120 °C | Up to 20 kg/cm ² | rasayanjournal.co.in |
| m-Phenylenediamine | m-Dinitrobenzene, H₂ | 80-130 °C | 0.5-2.5 MPa | google.com |
Stoichiometric Control and Reagent Addition Protocols
Stoichiometry is a critical factor in the synthesis of this compound. Because m-phenylenediamine possesses two nucleophilic amino groups, precise control over the molar ratio of the reactants is essential to maximize the yield of the desired mono-substituted product and minimize the formation of the di-substituted analog.
To favor mono-substitution, a molar excess of m-phenylenediamine relative to 2,4-dinitrochlorobenzene is typically used. This ensures that a molecule of 2,4-dinitrochlorobenzene is statistically more likely to encounter an unreacted m-phenylenediamine molecule than a mono-substituted one. Conversely, to synthesize the di-substituted product, an excess of the dinitrophenylating agent would be employed. researchgate.net For example, a patented method for a similar reaction (2,4-dinitrochlorobenzene with urea) specifies a molar ratio of 1:1.5-2.5 of the chloro-compound to the amine source. google.com
The reagent addition protocol also plays a significant role. A slow, controlled addition of 2,4-dinitrochlorobenzene to the solution of m-phenylenediamine helps to maintain a low instantaneous concentration of the electrophile, further suppressing di-substitution. Kinetic studies on related reactions have shown a third-order dependence on the amine concentration, suggesting that amine aggregates can act as the nucleophile, which underscores the importance of concentration and addition methods. researchgate.net
Alternative Synthetic Routes to N-Substituted Dinitrophenyl Amines
While direct SNAr is the most common approach, other strategies can be employed for the synthesis of the broader class of N-substituted dinitrophenyl amines.
Condensation Reactions Involving Dinitrophenyl Moieties
The synthesis of this compound is a classic example of a condensation reaction, specifically a nucleophilic aromatic substitution (SNAr). In this reaction, the nucleophilic amino group of m-phenylenediamine attacks the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene that bears the chlorine atom. The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack, facilitating the displacement of the chloride leaving group. wikipedia.org
The general mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the final product. This type of condensation is widely applicable for creating C-N bonds with activated aryl halides. researchgate.netresearchgate.net An analogous reaction is the well-known Sanger's test, where 2,4-dinitrofluorobenzene reacts with the N-terminal amino acid of a peptide. researchgate.net
Reductive Amination Strategies for Related Compounds
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comyoutube.com
While reductive amination is highly effective for synthesizing alkyl amines, it is generally not used for the direct formation of aryl-nitrogen bonds as required for this compound. masterorganicchemistry.com However, this strategy is valuable for synthesizing related compounds or precursors. For instance, a dinitrophenyl-substituted aldehyde could theoretically be reacted with an amine, followed by reduction, to yield a different class of N-substituted dinitrophenyl amine.
Derivatization of Pre-existing Phenylenediamine Scaffolds
This approach is fundamentally the most direct and common synthetic route to this compound. The strategy involves using the readily available m-phenylenediamine as a foundational scaffold and introducing the 2,4-dinitrophenyl group through derivatization.
The key reaction is the nucleophilic aromatic substitution with a suitable dinitrophenylating agent, most commonly 1-chloro-2,4-dinitrobenzene (DNCB). wikipedia.org The nucleophilicity of the amino groups on the phenylenediamine scaffold allows for the attack on the electron-poor aromatic ring of DNCB, leading to the displacement of the chloride and the formation of a new carbon-nitrogen bond. researchgate.net As discussed under stoichiometric control (Section 2.1.2.3), the primary challenge in this derivatization is achieving selective mono-functionalization of the diamine scaffold. This is typically managed by adjusting the molar ratios of the reactants and the reaction conditions.
Purification and Isolation Methodologies for High-Purity Compounds
The crude product from the synthesis of this compound typically contains unreacted starting materials, the di-substituted by-product, and other impurities. Achieving high purity necessitates effective purification and isolation techniques.
Recrystallization: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. For the related compound m-phenylenediamine, recrystallization from n-butanol has been described. researchgate.net For 2,4-dinitrophenylhydrazine (B122626), another related molecule, solvents like 1-butanol (B46404) and acetonitrile have been used successfully. reddit.com A similar solvent screening would yield an effective recrystallization protocol for this compound, likely resulting in the formation of a high-purity crystalline solid.
Chromatography: Column chromatography is a highly effective technique for separating the desired product from closely related impurities. However, the basic nature of the amine functional groups in the product and starting material can lead to poor separation on standard silica (B1680970) gel due to strong acid-base interactions. biotage.com To mitigate this, several strategies can be employed:
Modified Mobile Phase: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the eluent can neutralize the acidic silanol (B1196071) groups on the silica surface, preventing peak tailing and improving separation. biotage.com
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups provides a less acidic environment, which is more compatible with the purification of basic amines. biotage.combiotage.com
Reversed-Phase Chromatography: Reversed-phase HPLC or flash chromatography, often with a mobile phase buffered at a slightly alkaline pH, can be an excellent alternative, as it separates compounds based on hydrophobicity. biotage.com
Selective Precipitation: In some cases, impurities can be removed by selective precipitation. For instance, methods have been developed to purify m-phenylenediamine by treating aqueous solutions with heavy metal salts (e.g., nickel chloride) or chromates. google.comwipo.int These reagents form insoluble complexes with isomeric impurities (o- and p-phenylenediamine), which can then be removed by filtration. google.com While this specific method applies to the starting material, the principle of selective complexation and precipitation could potentially be adapted to remove certain impurities from the final product mixture.
Table 2: Summary of Purification Techniques for Amines
| Technique | Principle | Key Considerations | Reference |
| Recrystallization | Differential solubility at varying temperatures | Solvent selection is crucial (e.g., n-butanol, acetonitrile). | researchgate.net, reddit.com |
| Normal-Phase Chromatography | Adsorption on a polar stationary phase (silica) | Basic amines can tail; requires mobile phase modifier (e.g., TEA) or amine-functionalized silica. | biotage.com, biotage.com |
| Reversed-Phase Chromatography | Partitioning based on hydrophobicity | Effective for polar and ionizable amines; mobile phase pH can be adjusted to optimize separation. | biotage.com |
| Selective Precipitation | Formation of insoluble complexes with impurities | Primarily used for purifying starting materials but demonstrates a potential strategy for impurity removal. | google.com, google.com |
Advanced Spectroscopic and Spectrometric Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework.
The ¹H NMR spectrum of N-(2,4-Dinitrophenyl)-m-phenylenediamine is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups like the nitro (–NO₂) groups causing nearby protons to appear at a higher chemical shift (downfield).
The 2,4-dinitrophenyl ring contains three aromatic protons. The proton situated between the two nitro groups is expected to be the most downfield due to strong deshielding effects. The other two protons on this ring will also be downfield and will show coupling to each other.
The m-phenylenediamine (B132917) ring has four aromatic protons and three protons associated with the amino groups (one –NH– and one –NH₂). The protons on this ring are influenced by the electron-donating amino groups and the electron-withdrawing dinitrophenylamino group. Signals for protons on the primary amine (–NH₂) and the secondary amine (–NH–) are typically broad and their chemical shift can vary depending on the solvent and concentration. thermofisher.com Protons ortho to the amino groups are expected to be shifted upfield compared to those meta to them. researchgate.net
A predicted ¹H NMR data table is presented below, based on analyses of similar structures like m-phenylenediamine chemicalbook.com, 2,4-dinitrophenol (B41442) spectrabase.com, and N-(2,4-dinitrophenyl)-L-phenylalanine. chemicalbook.com
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | | H on C3' (dinitrophenyl ring) | ~9.0 - 9.2 | d | ~2.5 | | H on C5' (dinitrophenyl ring) | ~8.2 - 8.4 | dd | ~9.5, 2.5 | | H on C6' (dinitrophenyl ring) | ~7.0 - 7.2 | d | ~9.5 | | Aromatic H (phenylenediamine ring) | ~6.0 - 7.5 | m | Various | | –NH₂ (primary amine) | ~3.5 - 5.0 | br s | N/A | | –NH– (secondary amine) | ~9.5 - 10.0 | br s | N/A | Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 'br s' a broad singlet. Chemical shifts are referenced to TMS.
A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. chemicalbook.com this compound has 12 carbon atoms. Due to the molecule's asymmetry, 12 distinct signals are expected.
The chemical shifts in ¹³C NMR are highly indicative of the carbon's environment.
Carbons bonded to nitro groups (C2' and C4') are expected to be significantly deshielded.
Carbons bonded to amino groups (C1 and C3) will be shielded relative to other aromatic carbons, appearing at a lower chemical shift. chemicalbook.com
The carbon atom directly bonded to the secondary amine nitrogen (C1') will also have a characteristic chemical shift.
The remaining aromatic carbons will appear in the typical range of 100-150 ppm. chemicalbook.com
A table of predicted chemical shifts is provided below, based on data for m-phenylenediamine chemicalbook.com and 2,4-dinitrophenol. chemicalbook.com
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (ppm) | | C1', C2', C4' (dinitrophenyl ring) | ~135 - 150 | | C3', C5', C6' (dinitrophenyl ring) | ~115 - 130 | | C1, C3 (phenylenediamine ring) | ~145 - 150 | | C2, C4, C5, C6 (phenylenediamine ring) | ~100 - 130 | Note: Assignments are predictive and would require 2D NMR for confirmation.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, typically those separated by two or three bonds. chemicalbook.com This would be invaluable for tracing the connectivity of protons on both the dinitrophenyl and phenylenediamine rings, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. chemicalbook.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, confirming the assignments made in the 1D spectra. chemicalbook.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. chemicalbook.com It is particularly useful for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons, thus completing the structural puzzle.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would display a series of absorption bands confirming the presence of its key functional groups. The expected bands are derived from data for related structures such as m-phenylenediamine and various dinitro-aromatic compounds. chemicalbook.comnist.gov
| Predicted FTIR Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | | N–H Stretching (asymmetric & symmetric) | Primary Amine (–NH₂) | 3300 - 3500 (two bands) | | N–H Stretching | Secondary Amine (–NH–) | 3300 - 3500 (one band) | | Aromatic C–H Stretching | C-H (Aromatic) | 3000 - 3100 | | N-O Asymmetric Stretching | Nitro (–NO₂) | 1500 - 1550 | | N-O Symmetric Stretching | Nitro (–NO₂) | 1330 - 1370 | | C=C Aromatic Ring Stretching | Aromatic Ring | 1450 - 1600 | | C–N Stretching | Aryl-Amine | 1250 - 1350 | | C-H Out-of-Plane Bending | Substituted Benzene (B151609) | 700 - 900 |
The most distinctive features would be the strong, sharp peaks for the nitro group stretches and the characteristic bands for the primary and secondary amines. researchgate.net
Raman spectroscopy provides complementary information to FTIR. While no specific Raman data for this compound was found in the conducted searches, one would expect strong Raman signals for the symmetric vibrations of the molecule. The symmetric stretching vibrations of the nitro groups (around 1350 cm⁻¹) and the aromatic ring "breathing" modes would likely be very prominent. Non-polar bonds, which are weak in FTIR, often produce strong signals in Raman spectroscopy, making it a useful complementary technique for a full vibrational analysis.
Electronic Absorption Spectroscopy for Chromophore Analysis
Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is fundamental for investigating the chromophoric system of this compound. The presence of the dinitrophenyl group, a well-known chromophore, attached to the phenylenediamine moiety creates an extended conjugated system that gives rise to characteristic electronic transitions.
The UV-Vis spectrum of this compound is governed by its extensive π-electron system. Electronic transitions in such molecules are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, which are characteristic of conjugated aromatic systems. The presence of non-bonding electrons on the nitrogen atoms of the amine groups also allows for n → π* transitions, although these are generally weaker in intensity. libretexts.org
The conjugation between the 2,4-dinitrophenyl ring and the m-phenylenediamine ring system results in a bathochromic (red) shift of the absorption maxima compared to the individual components. For instance, studies on similar compounds like 2,4-dinitroaniline (B165453) show a significant absorption band around 346 nm. researchgate.net The addition of the second phenylenediamine ring in the target molecule would likely shift this absorption to even longer wavelengths. In related 2,4-dinitrophenylhydrazones (DNPs), which feature a C=N-NH linkage to the dinitrophenyl ring, the primary absorption band is consistently found at a longer wavelength than in analogous O-(2,4-dinitrophenyl)oximes, demonstrating the critical role of the linking group in the electronic communication between the two parts of the molecule. rsc.org The electronic transitions are also influenced by the specific substitution pattern on the phenyl rings.
Table 1: Expected UV-Vis Absorption Characteristics for this compound and Related Compounds
| Compound/Class | Typical λmax (nm) | Transition Type | Reference |
|---|---|---|---|
| Conjugated Systems | >200 | π → π* | libretexts.org |
| Systems with Heteroatoms | Variable | n → π* | libretexts.org |
| 2,4-Dinitroaniline | ~346 | π → π* | researchgate.net |
The UV-Vis absorption spectrum of molecules containing acidic or basic functional groups and polar moieties is often sensitive to the chemical environment, a phenomenon exploited in acidochromic and solvatochromic studies. For this compound, the two amino groups are basic and can be protonated in acidic media. This protonation would significantly alter the electronic properties of the chromophore.
Protonation of the amino groups would decrease their electron-donating ability, leading to a hypsochromic (blue) shift in the absorption maximum of the π → π* transition. Investigations into the electrospray ionization of aromatic amines have shown that the extent of protonation is highly dependent on the pH of the solution. d-nb.info This principle directly applies to acidochromism, where changes in pH modify the electronic structure and, consequently, the color or UV-Vis absorption of the compound. The acidity of the conjugate acid of m-phenylenediamine has a pKa of approximately 5.11, indicating that pH changes around this value would induce significant spectral shifts. wikipedia.org
Solvatochromism describes the shift in spectral bands in response to changes in solvent polarity. The ground state and excited state of a polar molecule like this compound are stabilized to different extents by solvents of varying polarity. This differential stabilization changes the energy gap between the ground and excited states, causing a shift in the absorption wavelength. This effect is common in dyes and related chromophoric systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₁₀N₄O₄), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This high-precision measurement is crucial for distinguishing it from other potential compounds that may have the same nominal mass but different elemental compositions. For comparison, the related compound N-(2,4-dinitrophenyl)ethylenediamine (C₈H₁₀N₄O₄) has a calculated exact mass of 226.07020481 Da. nih.gov
Table 2: Calculated Exact Mass for this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules. d-nb.info In positive-ion mode ESI-MS, this compound is expected to readily form a protonated molecular ion, [M+H]⁺, due to the basic nature of its amino groups. The analysis of nitrogen-containing compounds by ESI-MS often involves the addition of an acid, like formic acid, to the solvent to promote the formation of these protonated species. d-nb.info
The relative abundance of the [M+H]⁺ ion can be influenced by the compound's basicity and the experimental conditions. d-nb.info In some cases, depending on the molecular structure and solvent conditions, other ions such as the [M-H]⁺ cation can be formed through hydride abstraction. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information through analysis of its fragmentation patterns. Common fragmentation pathways would likely include cleavage of the C-N bond linking the two aromatic rings and losses of nitro groups (NO₂).
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
The crystal structure of the parent m-phenylenediamine reveals a largely planar aromatic ring with specific bond lengths and angles. nih.gov For more complex derivatives, such as N,N′-bis(2,6-dinitrophenyl)-1,3-phenylenediamine, crystallographic studies have been performed. rsc.orgrsc.org In another related molecule, 1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine, the dihedral angle between the dinitrophenyl ring and the attached heterocyclic ring was found to be 26.1°. nih.gov A similar twist would be expected between the two phenyl rings in this compound to relieve steric hindrance between the ortho-nitro group and the hydrogen atom on the amine bridge.
Table 3: Illustrative Crystallographic Data from a Related Compound (m-Phenylenediamine)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n (for a similar derivative) | nih.gov |
Computational Chemistry and Theoretical Modeling of Molecular Architecture and Reactivity
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govnih.gov One of the primary applications of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netresearchgate.net This process yields crucial information such as bond lengths, bond angles, and dihedral angles.
For N-(2,4-Dinitrophenyl)-m-phenylenediamine, a DFT geometry optimization would reveal the spatial arrangement of its constituent parts: the m-phenylenediamine (B132917) group and the 2,4-dinitrophenyl group, connected by an amine bridge. The calculations would likely show a non-planar structure due to steric hindrance and electronic repulsion between the ortho-nitro group and the amine hydrogen. The resulting optimized geometry is the basis for all further computational analyses, including the calculation of thermodynamic properties like enthalpy of formation and Gibbs free energy.
To illustrate the type of data obtained from such calculations, the optimized parameters for the related parent molecule, m-phenylenediamine (m-PDA), are presented below based on DFT calculations.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C1-C2 | 1.426 |
| C1-C6 | 1.408 | |
| C-N | 1.414 - 1.419 |
Table 1: Illustrative optimized bond lengths for m-phenylenediamine (m-PDA) calculated using DFT. Data is representative of the output from geometry optimization studies. chemrxiv.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in their electronic excited states. scirp.orgscirp.org It is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. youtube.comresearchgate.net The method also provides information about the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. youtube.com
A TD-DFT analysis of this compound would predict its UV-Vis absorption maxima (λmax). Given its structure, which contains electron-donating (diamine) and electron-withdrawing (dinitrophenyl) groups, strong intramolecular charge transfer (ICT) bands would be expected in the visible region of the spectrum. These transitions would likely involve the movement of electron density from the phenylenediamine moiety to the dinitrophenyl moiety upon photoexcitation. The calculations would also yield oscillator strengths, which are proportional to the intensity of the absorption bands.
The table below shows representative TD-DFT data for a different complex organic molecule, illustrating the typical outputs of such a calculation.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 2.50 | 496 | 0.85 |
| S0 → S2 | 2.85 | 435 | 0.15 |
| S0 → S3 | 3.10 | 400 | 0.05 |
Table 2: Example of TD-DFT calculated electronic transition data for an organic dye molecule. This table is for illustrative purposes to show the type of data generated.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov The energy and spatial distribution of these orbitals provide insight into the molecule's ability to donate or accept electrons. researchgate.netresearchgate.net
The HOMO is the outermost orbital containing electrons and represents the molecule's ability to act as an electron donor (a nucleophile or a base). nih.gov A higher HOMO energy indicates a greater tendency to donate electrons. The spatial distribution of the HOMO density highlights the regions of the molecule that are most electron-rich and therefore most likely to be the sites of electrophilic attack.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich m-phenylenediamine ring and the associated amino groups. This is because the lone pair electrons on the nitrogen atoms are less tightly bound and contribute significantly to the highest energy occupied orbital. This localization suggests that electrophiles would preferentially attack at these nitrogen atoms or the activated aromatic ring of the phenylenediamine moiety.
The LUMO is the innermost orbital that is empty of electrons and represents the molecule's ability to act as an electron acceptor (an electrophile or an acid). nih.gov A lower LUMO energy indicates a greater tendency to accept electrons. The spatial distribution of the LUMO density points to the most electron-deficient regions, which are susceptible to nucleophilic attack.
In this compound, the LUMO is anticipated to be concentrated on the electron-deficient 2,4-dinitrophenyl ring. The powerful electron-withdrawing nitro groups (-NO₂) pull electron density away from this aromatic ring, lowering the energy of its π* antibonding orbitals and making it the primary location of the LUMO. This indicates that nucleophilic attack is most likely to occur on the dinitrophenyl ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Localized on m-phenylenediamine moiety |
| LUMO | -2.50 | Localized on 2,4-dinitrophenyl moiety |
| HOMO-LUMO Gap | 3.35 | Indicates charge-transfer character |
Table 3: Hypothetical Frontier Molecular Orbital (FMO) energy values for this compound, based on expected distributions for analogous donor-acceptor molecules.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate or neutral potential.
MEP analysis is extremely useful for predicting how a molecule will interact with other species, including identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net
Negative Potential (Red/Yellow): The most negative regions would be localized around the oxygen atoms of the two nitro groups, due to their high electronegativity and the resonance delocalization of negative charge. The amino groups of the phenylenediamine part would also show negative potential due to the nitrogen lone pairs. These are the primary sites for hydrogen bond donation and interaction with electrophiles.
Positive Potential (Blue): The most positive regions would be found on the hydrogen atoms of the amine groups and potentially on the aromatic protons of the dinitrophenyl ring, which is made electron-deficient by the nitro groups. These sites are susceptible to interaction with nucleophiles.
This detailed charge distribution map provides a comprehensive picture of the molecule's reactivity and its potential for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization
The key intramolecular interactions are dominated by the electron-withdrawing nature of the two nitro (NO₂) groups on one phenyl ring and the electron-donating amino (NH₂) groups on the other. The lone pairs of the nitrogen and oxygen atoms are primary donor sites, while the antibonding orbitals (σ* and π*) of the phenyl rings and nitro groups act as principal acceptors.
Significant delocalization occurs from the lone pair of the secondary amine nitrogen (linking the two rings) into the π* antibonding orbitals of the dinitrophenyl ring. This n → π* interaction is substantial due to the strong electron-accepting character of this ring, enhanced by the nitro groups. Similarly, the lone pairs on the oxygen atoms of the nitro groups donate electron density to the adjacent N-O antibonding orbitals and the π* system of the ring. These hyperconjugative interactions result in a transfer of charge, leading to the stabilization of the molecule. The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework.
The hybridization of the atoms in this compound is also elucidated by NBO analysis. The nitrogen atom of the bridging amine group exhibits a hybridization state between sp² and sp³, indicating some degree of planarization to facilitate conjugation with the dinitrophenyl ring. The nitrogen atoms of the nitro groups are typically sp² hybridized, consistent with their planar geometry.
| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) N (amine bridge) | π* (C-C) of dinitrophenyl ring | n → π | ~30-50 |
| LP(1) N (m-amino group) | π (C-C) of phenylenediamine ring | n → π | ~25-45 |
| LP(2) O (nitro group) | π (N-O) of nitro group | n → π | ~40-60 |
| π (C-C) of phenylenediamine ring | π (C-C) of dinitrophenyl ring | π → π* | ~10-20 |
Reaction Mechanism Simulation and Transition State Analysis
The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. chegg.comlibretexts.org Computational simulations are invaluable for mapping the potential energy surface of this reaction, identifying intermediates, and characterizing the transition states. The most common synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with m-phenylenediamine.
The SNAr mechanism is generally a two-step process:
Nucleophilic Attack: The nucleophile, in this case, one of the amino groups of m-phenylenediamine, attacks the carbon atom of 1-chloro-2,4-dinitrobenzene that is bonded to the chlorine atom. This is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This intermediate is resonance-stabilized, with the negative charge delocalized over the dinitrophenyl ring and particularly onto the electron-withdrawing nitro groups. chegg.comyoutube.com
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, which is a chloride ion in this case. This step is generally fast.
Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier for each step of the reaction. For the first step, the transition state (TS1) involves the partial formation of the C-N bond and the beginning of the delocalization of the π-electrons of the aromatic ring. The second transition state (TS2) corresponds to the breaking of the C-Cl bond. Computational studies can determine the geometries of these transition states and their activation energies (ΔG‡). The presence of the two nitro groups is crucial as they significantly lower the activation energy for the nucleophilic attack by stabilizing the Meisenheimer intermediate and the preceding transition state. libretexts.org
| Reaction Step | Description | Estimated Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| Step 1 (TS1) | Nucleophilic attack of the amino group on the dinitrophenyl ring | 15 - 25 |
| Step 2 (TS2) | Departure of the chloride leaving group | < 5 |
Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR) for Validation with Experimental Data
Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure.
Theoretical Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical IR spectrum, where the positions and intensities of the absorption bands correspond to specific vibrational modes of the molecule. Key predicted vibrational frequencies would include:
N-H stretching: Associated with the primary and secondary amine groups, typically appearing in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching: Expected above 3000 cm⁻¹.
NO₂ stretching: Asymmetric and symmetric stretches of the nitro groups, which are strong absorbers, are predicted in the ranges of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C=C stretching: Vibrations of the aromatic rings, typically found in the 1400-1600 cm⁻¹ region.
Comparison with an experimental IR spectrum can confirm the presence of these functional groups and validate the optimized molecular geometry.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350 - 3450 | Medium |
| N-H Stretch (primary amine) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Symmetric NO₂ Stretch | 1320 - 1360 | Strong |
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are highly sensitive to the electronic environment of each nucleus.
¹H NMR: The protons on the dinitrophenyl ring are expected to be significantly downfield (higher ppm) due to the strong deshielding effect of the nitro groups. The protons on the phenylenediamine ring would be more upfield, influenced by the electron-donating amino groups. The N-H protons would appear as broad signals whose positions are solvent-dependent.
¹³C NMR: The carbon atoms directly attached to the nitro groups are predicted to have the largest chemical shifts (most downfield). The carbons in the phenylenediamine ring will be at a relatively higher field.
Comparing the calculated NMR spectra with experimental results provides a powerful tool for structural elucidation and for confirming the electronic effects predicted by theoretical models.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Protons on dinitrophenyl ring | 8.0 - 9.5 |
| ¹H | Protons on phenylenediamine ring | 6.0 - 7.5 |
| ¹H | N-H protons | 5.0 - 10.0 (variable) |
| ¹³C | Carbons attached to NO₂ groups | 140 - 150 |
| ¹³C | Carbons on dinitrophenyl ring | 120 - 140 |
| ¹³C | Carbons on phenylenediamine ring | 100 - 130 |
Reactivity and Reaction Dynamics in Academic Chemical Research
Nucleophilic Reactivity of the Amine Functionalities
The presence of two amine groups on the m-phenylenediamine (B132917) moiety, one primary and one secondary, provides fertile ground for a range of nucleophilic reactions. These reactions are fundamental to the synthesis of a wide array of derivatives.
The amine groups of N-(2,4-Dinitrophenyl)-m-phenylenediamine can undergo further amination reactions to create more complex structures. While direct amination on the pre-formed molecule is less commonly documented, the synthesis of related derivatives showcases the versatility of the phenylenediamine scaffold. For instance, the synthesis of 2,4,6-trimethyl-m-phenylenediamine is achieved through the nitration of mesitylene (B46885) followed by catalytic hydrogenation. google.com This process highlights a common strategy where substituted anilines are prepared via the reduction of corresponding nitroaromatics. quora.com
The reactivity of the amine groups is also central to creating derivatives for analytical purposes. The use of reagents like 2,4-dinitrofluorobenzene or 2,4-dinitrobenzenesulfonic acid to form 2,4-dinitrophenyl (DNP) derivatives of amines is a well-established method in chromatography. researchgate.net This classic derivatization, known as Sanger's reagent, is used to identify and quantify amino acids and peptides, resulting in bright yellow, crystalline compounds. msu.edu
Derivatives can also be formed through the modification of the dinitrophenyl ring itself. For example, a series of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized, starting from 3,5-dinitrobenzoic acid. nih.gov This multi-step synthesis involves creating a hydrazide, which then reacts with isocyanates or isothiocyanates, followed by cyclization to form the final oxadiazole or thiadiazole products. nih.gov
A significant area of research involves the condensation of the primary amine group of phenylenediamines with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). nih.govunsri.ac.id These reactions typically involve the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). unsri.ac.iduomustansiriyah.edu.iq
The synthesis of Schiff bases from phenylenediamines and various aldehydes or ketones is a common practice. nih.gov For example, Schiff bases have been prepared by reacting ρ-phenylenediamine with different aromatic aldehydes and ketones in ethanol (B145695), catalyzed by a small amount of acetic acid. nih.gov Similarly, the reaction of 2,4-dinitrophenylhydrazine (B122626) with aldehydes and ketones is a classic qualitative test for carbonyl groups, resulting in the formation of colored precipitates known as 2,4-dinitrophenylhydrazones. uomustansiriyah.edu.iqnih.govijsrst.comresearchgate.net The color of the precipitate can even give a preliminary indication of whether the carbonyl compound is aliphatic or aromatic. ijsrst.com
Research has shown the successful synthesis of Schiff bases and their metal complexes derived from the reaction of 2,4-dinitrophenylhydrazine and 2,4-dichlorobenzaldehyde. researchgate.net Another study details the condensation of 2-acetylferrocene with 4-nitro-1,2-phenylenediamine to create a novel organometallic Schiff base ligand. researchgate.net The formation of the C=N bond in these compounds is typically confirmed by the absence of carbonyl (C=O) stretching bands and the appearance of imine (C=N) stretching bands in their infrared (IR) spectra. nih.gov
Table 1: Examples of Schiff Base Formation Reactions
| Amine Reactant | Carbonyl Reactant | Product Type | Catalyst/Conditions |
|---|---|---|---|
| p-Phenylenediamine (B122844) | Aromatic Aldehydes/Ketones | Schiff Base | Acetic acid/Ethanol, Reflux |
| 2,4-Dinitrophenylhydrazine | Aldehydes/Ketones | 2,4-Dinitrophenylhydrazone | Acid catalysis |
| 2,4-Dinitrophenylhydrazine | 2,4-Dichlorobenzaldehyde | Schiff Base | Ethanolic solution |
| 4-Nitro-1,2-phenylenediamine | 2-Acetylferrocene | Organometallic Schiff Base | 1:1 molar ratio |
Cyclization and Intramolecular Rearrangement Processes
The unique structure of this compound and its derivatives allows for fascinating intramolecular reactions, leading to the formation of complex heterocyclic systems.
The strategic placement of reactive functional groups in derivatives of this compound facilitates intramolecular cyclization, a powerful method for constructing heterocyclic rings. A prominent example is the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.gov This reaction proceeds through a proposed mechanism involving an intermediate dianion, where one of the nitro groups participates in the ring formation. nih.gov
The condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds is a well-established route to synthesize 1,5-benzodiazepines. researchgate.netresearchgate.net These reactions can be catalyzed by various agents, including silver nitrate (B79036) or acids, and sometimes proceed through an imidazoline (B1206853) intermediate. researchgate.netlookchem.com More complex fused heterocyclic systems, such as pyrrole-fused 1,5-benzodiazepines, can be assembled through cascade reactions involving the intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine (B120857). nih.gov Similarly, phenol-appended isoindolo[2,1-a]quinoxaline fluorophores have been synthesized via a base-promoted tandem cyclization of o-phenylenediamine with ninhydrin-phenol adducts. researchgate.net
Sterically hindered diiminophenols have been shown to undergo intramolecular cyclization to form benzoxazoles, existing in equilibrium with their open enamine form in solution. rsc.org Furthermore, research into the transamidation-cyclization of N-(α-oxoacetyl) diamines has shown the formation of pyrazinone isomers, indicating an equilibrium between different amide forms via an imidazolidine (B613845) intermediate. clockss.org
The study of reaction mechanisms in different phases provides deeper insight into the intrinsic reactivity of molecules, free from solvent effects. Tandem mass spectrometry (ESI-MS/MS) is a key tool for investigating gas-phase ion chemistry. nih.govnih.gov
Research on the deprotonated forms of N-(2,4-dinitrophenyl)alanine and phenylalanine has revealed that these ions undergo collisionally activated fragmentation in the gas phase that mirrors their base-catalyzed cyclization in solution. nih.gov The gas-phase reaction involves sequential losses of carbon dioxide and water to produce a deprotonated benzimidazole-N-oxide derivative. nih.gov A key difference is that in the gas phase, the monoanion readily cyclizes, likely due to the absence of solvation, which increases the nucleophilicity of the reacting anion. nih.gov In contrast, the solution-phase reaction requires the formation of a dianion to proceed at a reasonable rate. nih.gov This highlights how the solvent can stabilize charged species and influence reaction pathways.
Studies on other systems, such as the Smiles rearrangement of deprotonated 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide derivatives, also utilize gas-phase experiments to understand competitive dissociation pathways. nih.gov These studies often employ theoretical computations to support the proposed mechanisms. nih.gov The investigation of nickel dithiolene systems in solution, solid, and gas phases further demonstrates the power of comparing phases to understand electronic structure and reactivity. nih.gov
Aromatic Electrophilic and Nucleophilic Substitution Properties of the Dinitrophenyl Moiety
The dinitrophenyl group in this compound is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This electronic property dictates its reactivity in aromatic substitution reactions.
The dinitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution (EAS). msu.eduscranton.edu The nitro groups, being meta-directing and deactivating, make it difficult for electrophiles to attack the ring.
Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). msu.eduscranton.eduresearchgate.net This is a key reaction for this class of compounds. The presence of strong electron-withdrawing groups, like the nitro groups, at positions ortho and para to a leaving group dramatically accelerates the rate of nucleophilic substitution. msu.edu The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized negative intermediate known as a Meisenheimer complex. msu.eduresearchgate.net The nitro groups are crucial for stabilizing this intermediate, thereby facilitating the reaction.
For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with nucleophiles like amines or hydrazine (B178648) is a classic example of an SNAr reaction. msu.eduresearchgate.netyoutube.com Kinetic studies on the reaction of 2,4-dinitrobenzene derivatives with hydrazine have shown that the rate-determining step can vary depending on the leaving group and solvent, being either the formation of the intermediate or the departure of the leaving group. researchgate.net The reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and ethanol is another well-studied SNAr reaction. researchgate.net
Table 2: Summary of Reactivity of the Dinitrophenyl Moiety
| Reaction Type | Reactivity | Reason | Key Intermediate |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | Strong electron-withdrawing effect of two -NO₂ groups. | N/A (Reaction is disfavored) |
| Nucleophilic Aromatic Substitution (SNAr) | Highly Activated | Strong electron-withdrawing effect of two -NO₂ groups stabilizing the intermediate. | Meisenheimer Complex |
Stability and Degradation Pathways under Controlled Chemical Conditions
The stability of this compound is a critical factor in its handling, storage, and application. In academic research, understanding its degradation under controlled conditions provides insight into its reactivity, potential transformation products, and environmental fate. The molecule's structure, featuring two nitro groups, a secondary amine linkage, and a primary aromatic amine, offers multiple sites for chemical attack. Research on analogous structures, such as dinitrophenylamines and phenylenediamines, allows for the elucidation of its principal degradation pathways: hydrolysis, oxidation, and thermal decomposition.
Hydrolytic Degradation
The N-phenyl bond in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally stable under neutral conditions at ambient temperature.
Acid-Catalyzed Hydrolysis: In the presence of strong acids and elevated temperatures, the secondary amine linkage can undergo cleavage. This reaction is analogous to the acidic hydrolysis of other N-(2,4-dinitrophenyl) substituted amines and amides. The electron-withdrawing nature of the 2,4-dinitrophenyl group makes the attached nitrogen atom a poor proton acceptor, but under sufficiently acidic conditions, the reaction can proceed.
Furthermore, the m-phenylenediamine fragment, if formed, is itself susceptible to further hydrolysis under harsh conditions. Studies on m-phenylenediamine have shown that it can be hydrolyzed to resorcinol (B1680541) (1,3-dihydroxybenzene) and ammonia (B1221849) at high temperatures in the presence of an acidic catalyst. google.comgoogle.com This suggests a potential two-step degradation pathway for the parent compound under forcing hydrolytic conditions.
Potential Acid-Catalyzed Hydrolysis Pathway
| Step | Reactant | Conditions | Primary Products |
|---|---|---|---|
| 1 | This compound | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 2,4-Dinitrophenol (B41442) + m-Phenylenediamine |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Oxidative Degradation
The phenylenediamine moiety is particularly sensitive to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, or to chemical oxidizing agents can lead to the formation of intensely colored, complex products. This is a well-documented phenomenon for aromatic amines.
The primary amino group of the m-phenylenediamine portion is a key site for oxidation. The reaction can proceed through radical mechanisms to form quinone-diimine or quinone-imine structures. These species are highly reactive and can undergo further polymerization or condensation reactions, leading to the formation of polymeric, often insoluble, colored materials. Research on the electrochemical oxidation of substituted phenylenediamines demonstrates that the degradation can proceed via a first-order reaction, leading to the cleavage of the aromatic ring and the release of ammonium (B1175870) ions under strong oxidative conditions. nih.gov Similarly, studies on p-phenylenediamine (PPD) antioxidants show they readily transform into quinone derivatives. researchgate.net
Key Oxidative Transformation Products
| Oxidizing Agent | Potential Intermediate | Final Product Class |
|---|---|---|
| Air (O₂) / Light | Semiquinone radical | Quinone-imine oligomers/polymers |
| Chemical Oxidants (e.g., H₂O₂, KMnO₄) | N-(2,4-Dinitrophenyl)-1,3-benzoquinonediimine | Complex colored condensation products |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Thermal Decomposition
The presence of two nitro groups suggests that this compound is likely to be thermally sensitive, although less so than compounds with a higher nitro-group density like TNT. Thermal analysis of related dinitrophenyl compounds, such as 2,4-dinitroanisole (B92663) (DNAN), provides a model for its potential decomposition mechanism. rsc.org
The decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in nitroaromatic compounds. This initial step releases nitrogen dioxide (NO₂) and creates a highly reactive organic radical. The subsequent reactions are complex and can involve:
Intermolecular hydrogen abstraction by the NO₂ group.
Radical-radical coupling to form larger, polymeric structures.
Further fragmentation of the aromatic rings at higher temperatures.
The process results in the evolution of gaseous products, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and water, leaving behind a carbonaceous char.
Applications in Advanced Organic Synthesis and Material Science Research
Role as a Precursor for Complex Organic Frameworks
The structural characteristics of N-(2,4-Dinitrophenyl)-m-phenylenediamine make it an excellent candidate for the construction of complex organic frameworks. The presence of two amino groups allows for its incorporation into polymeric chains and network structures, while the dinitrophenyl moiety can be used to tune the electronic properties and reactivity of the resulting materials.
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govnih.gov The synthesis of these polymers typically involves the polycondensation reaction between aromatic diamines and dicarboxylic acid chlorides (for polyamides) or dianhydrides (for polyimides). zeusinc.comvt.edumdpi.com
This compound, with its two primary amine functionalities, can serve as a diamine monomer in these polymerization reactions. The general synthesis of polyimides, for instance, is a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical cyclization to form the final polyimide. vt.edunasa.gov The incorporation of the N-(2,4-dinitrophenyl) group into the polymer backbone is anticipated to influence the final properties of the material, such as solubility and thermal characteristics. researchgate.net The bulky side group may disrupt polymer chain packing, potentially leading to enhanced solubility in organic solvents. nih.gov
| Polymer Type | Monomers | Key Reaction | Potential Properties of Resulting Polymer |
| Poly-aromatic Amide | This compound, Aromatic dicarboxylic acid chloride | Polycondensation | Enhanced solubility, modified thermal stability |
| Polyimide | This compound, Aromatic dianhydride | Two-step poly(amic acid) process | Improved processability, tailored electronic properties |
Macrocyclic compounds are of significant interest in supramolecular chemistry and materials science due to their unique host-guest recognition capabilities and potential applications in catalysis and sensing. nih.gov The synthesis of nitrogen-containing macrocycles can be achieved through the reaction of diamine precursors with suitable linking molecules. semanticscholar.org For example, the reaction of m-phenylenediamine (B132917) derivatives with triphosgene can yield tetraurea macrocycles. semanticscholar.org
Given its m-phenylenediamine core, this compound is a promising building block for the synthesis of novel macrocyclic and cage structures. The strategic placement of its amino groups is conducive to cyclization reactions that form well-defined molecular cavities. researchgate.net The synthesis of such macrocycles often relies on techniques that favor intramolecular cyclization over intermolecular polymerization. d-nb.infonih.gov The dinitrophenyl group in these macrocycles could play a crucial role in anion recognition and sensing applications.
Extended conjugated systems are a cornerstone of modern electronics, finding applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.gov Phenylenediamine derivatives are valuable components in the synthesis of conjugated polymers and hypercrosslinked polymers (HCPs) due to their ability to extend π-conjugation and introduce nitrogen atoms into the polymer backbone. researchgate.netnih.govresearchgate.net
The integration of this compound into such systems can be achieved through various polymerization techniques. For instance, Friedel-Crafts arylation reactions with suitable crosslinkers can produce conjugated HCPs with three-dimensional networks. nih.gov The presence of the electron-withdrawing dinitrophenyl group is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting conjugated polymer, thereby tuning its optoelectronic properties.
Exploration in Coordination Chemistry as a Ligand Component
The field of coordination chemistry explores the formation and properties of complexes between metal ions and ligands. The ability of this compound to act as a ligand is rooted in the presence of multiple potential donor sites, namely the nitrogen atoms of the amino and nitro groups.
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. This compound offers several features that make it an attractive candidate for ligand design. It can act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the m-phenylenediamine moiety. worldresearchersassociations.com Furthermore, the nitro groups can also participate in coordination, potentially leading to multidentate coordination modes.
Complexes of transition metals with ligands derived from similar molecules, such as 2,4-dinitrophenylhydrazine (B122626) and o-phenylenediamine (B120857), have been synthesized and characterized. worldresearchersassociations.comresearchgate.netnih.govnih.govsemanticscholar.org These studies provide a foundation for exploring the coordination chemistry of this compound with a variety of metal ions, including but not limited to copper(II), nickel(II), and cobalt(II). The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. bris.ac.uk
| Metal Ion | Potential Ligand | Resulting Complex | Potential Application |
| Copper(II) | This compound | [Cu(this compound)X2] | Catalysis, Sensing |
| Nickel(II) | This compound | [Ni(this compound)X2] | Material Science |
| Cobalt(II) | This compound | [Co(this compound)X2] | Biological mimics |
The way in which a ligand binds to a metal center is referred to as its coordination mode. uci.edulibretexts.org this compound has the potential to exhibit various coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating species.
The primary coordination is expected to occur through the lone pairs of the amino groups, forming a chelate ring with the metal ion. The geometry of the resulting complex will be influenced by the coordination number of the metal and the steric constraints imposed by the ligand. researchgate.net Additionally, the oxygen atoms of the nitro groups could engage in weaker interactions with the metal center, leading to higher coordination numbers or the formation of polynuclear complexes. Spectroscopic techniques such as FT-IR and UV-Vis, along with single-crystal X-ray diffraction, would be instrumental in elucidating the precise coordination modes in these complexes. worldresearchersassociations.com
Studies on the Stereochemistry of Coordination Compounds
While extensive research into the coordination chemistry of unsubstituted phenylenediamines exists, specific studies detailing the stereochemistry of coordination compounds formed with this compound as a ligand are not prominent in the available scientific literature. However, the structural features of the molecule allow for a theoretical consideration of its potential role in forming stereochemically interesting metal complexes.
The parent compound, m-phenylenediamine, possesses two amino groups that can act as donor sites, potentially allowing it to function as a chelating or a bridging ligand. The introduction of a bulky and strongly electron-withdrawing 2,4-dinitrophenyl (DNP) group onto one of the nitrogen atoms significantly alters the molecule's steric and electronic properties. This substitution is expected to reduce the basicity and coordinating ability of the substituted nitrogen atom due to resonance effects of the DNP ring. Consequently, the molecule would most likely act as a monodentate ligand through the unsubstituted -NH2 group.
Should it coordinate to a metal center, the sheer size of the DNP moiety would impose significant steric constraints, influencing the arrangement of other ligands in the coordination sphere. In octahedral or square planar complexes, this could favor specific geometric isomers (e.g., trans isomers to minimize steric clash) over others. gusc.lvlibretexts.org While optical isomerism is theoretically possible in certain chiral coordination environments, the flexibility of the N-phenyl bond might complicate the resolution of stable enantiomers. gusc.lv The field of coordination chemistry recognizes that ligand structure is a critical determinant of the stereochemical outcome of a complex, including the formation of geometric and optical isomers. allen.inuomustansiriyah.edu.iq
Development of Novel Reagents and Derivatization Strategies for Analytical Purposes
While this compound is the product of a derivatization reaction rather than a reagent itself, the chemical principles underlying its formation are central to the development of novel reagents and derivatization strategies in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). The core of this utility lies in the 2,4-dinitrophenyl (DNP) group, which acts as an excellent chromophore, enhancing the ultraviolet-visible (UV-Vis) detection of otherwise difficult-to-detect analytes. sdiarticle4.com
Derivatization is a technique used to chemically modify an analyte to improve its separation or detection. sdiarticle4.com Aromatic amines and amino acids, for instance, often lack a strong native chromophore, making their quantification at low concentrations challenging. The strategy involves reacting the analyte's functional group (e.g., an amino group) with a reagent that attaches a chromophoric tag.
The foundational reagent in this class is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. FDNB reacts with primary and secondary amines, such as m-phenylenediamine, to form stable N-2,4-dinitrophenyl derivatives that are brightly colored and exhibit strong absorbance, allowing for sensitive detection via HPLC-UV. sdiarticle4.com
Building on this principle, more sophisticated reagents have been developed to expand analytical capabilities. A prominent example is Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA). This reagent is a chiral derivative of FDNB, incorporating an L-alanine amide moiety. researchgate.net When Marfey's reagent reacts with a racemic mixture of chiral compounds containing an amino group (like amino acids), it forms two stable diastereomers. These diastereomers possess different physical properties and can be separated using standard reverse-phase HPLC, allowing for the quantification of enantiomeric purity. researchgate.net This represents a significant advancement from simple detection to chiral resolution.
Table 1: Examples of Dinitrophenyl-based and Related Derivatization Reagents
| Reagent Name | Abbreviation | Target Analyte Functional Group | Purpose of Derivatization |
| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary/Secondary Amines | UV-Vis Detection Enhancement |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Chiral Amines/Amino Acids | Chiral Separation (Enantiomer Resolution) |
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes/Ketones | UV-Vis Detection Enhancement |
| 4-Nitro-o-phenylenediamine | NPDA | α-Dicarbonyls (e.g., Diacetyl) | UV-Vis Detection Enhancement |
Future Research Directions and Methodological Advancements
Exploration of Green Chemistry Principles in Synthesis
The integration of green chemistry principles is paramount for developing environmentally benign and sustainable synthetic routes for N-(2,4-Dinitrophenyl)-m-phenylenediamine. nih.gov This involves a systematic approach to minimize or eliminate hazardous substances throughout the reaction process. snu.ac.kr Key areas for future research include the development of synthetic protocols that maximize atom economy, ensuring that a higher proportion of reactant atoms are incorporated into the final product. greenchemistry-toolkit.org
Future work will likely focus on replacing traditional, hazardous solvents like chlorinated hydrocarbons with safer, more environmentally friendly alternatives such as water, ethanol (B145695), or deep eutectic solvents. nih.govresearchgate.net Another critical avenue is the investigation of catalytic systems to replace stoichiometric reagents, which would reduce waste and potentially allow for lower reaction temperatures and pressures. nih.gov The goal is to design a process with a significantly lower Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. unibo.it
Table 1: Comparison of Traditional vs. Proposed Green Synthesis
| Feature | Traditional Synthesis (Hypothetical) | Proposed Green Synthesis | Principle |
|---|---|---|---|
| Solvent | Dichloromethane or Dimethylformamide (DMF) | Water or Ethanol | Use of safer solvents nih.gov |
| Base | Triethylamine (B128534) (stoichiometric) | Recyclable solid base or catalytic amount | Waste prevention, use of catalysts nih.govsnu.ac.kr |
| Energy Input | High temperature reflux | Room temperature or mild heating | Energy efficiency nih.gov |
| Byproducts | Salt waste from base neutralization | Minimal byproducts | Atom Economy greenchemistry-toolkit.org |
| Feedstock | Petroleum-derived benzene (B151609) for precursors | Precursors from biomass sources | Use of renewable feedstocks greenchemistry-toolkit.org |
High-Throughput Screening for Reaction Discovery and Optimization
High-throughput screening (HTS) offers a powerful methodology to accelerate the discovery and optimization of synthetic reactions for this compound. dndi.org This technology utilizes automation and miniaturization to perform hundreds or even thousands of reactions simultaneously in microplates. nih.gov By systematically varying parameters such as catalysts, solvents, reactant ratios, and temperatures, HTS can rapidly identify optimal reaction conditions that maximize yield and purity while minimizing reaction time and waste. nih.gov
A key element for successful HTS is the development of a rapid and reliable analytical method for quantifying the product in unpurified reaction mixtures. nih.gov For a colored compound like this compound, a colorimetric or fluorogenic assay could be developed for 96- or 1536-well plate formats. nih.govnih.gov This on-the-fly synthesis and screening approach can significantly reduce the environmental footprint and resource intensity associated with traditional, one-at-a-time reaction optimization. nih.gov
Table 2: Illustrative High-Throughput Screening Plate for Catalyst and Solvent Optimization
| Solvent 1 (Toluene) | Solvent 2 (Ethanol) | Solvent 3 (Water) | Solvent 4 (Acetonitrile) | |
|---|---|---|---|---|
| Catalyst A | Reaction 1 | Reaction 2 | Reaction 3 | Reaction 4 |
| Catalyst B | Reaction 5 | Reaction 6 | Reaction 7 | Reaction 8 |
| Base X | Reaction 9 | Reaction 10 | Reaction 11 | Reaction 12 |
| Base Y | Reaction 13 | Reaction 14 | Reaction 15 | Reaction 16 |
Advanced In-Situ Spectroscopic Monitoring of Reaction Progress
To gain a deeper understanding of the reaction dynamics involved in the synthesis of this compound, advanced in-situ spectroscopic techniques are invaluable. researchgate.net Methods such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of the concentrations of reactants, intermediates, and products directly within the reaction vessel. researchgate.netnih.gov
This continuous monitoring provides detailed kinetic profiles and can reveal the presence of transient or unstable intermediates that are missed by conventional offline analysis. nih.gov For instance, using an in-situ FTIR probe could track the disappearance of the N-H bands of m-phenylenediamine (B132917) and the appearance of new bands corresponding to the product. This data is crucial for understanding the reaction mechanism, identifying rate-limiting steps, and optimizing process parameters to prevent the formation of impurities. researchgate.net Such detailed process understanding is a cornerstone of modern process analytical technology (PAT).
Development of Machine Learning Models for Reactivity and Synthesis Prediction
Machine learning (ML) is emerging as a transformative tool in chemical synthesis, capable of predicting reaction outcomes with high accuracy. mit.edu For this compound and its analogues, ML models can be developed to predict reaction yields and selectivity based on a multitude of input features. cmu.edu These features can include the structural properties of the reactants, the type of catalyst and solvent used, and process parameters like temperature and reaction time.
The development of such a model requires the creation of a structured dataset from historical experiments or high-throughput screening campaigns. mit.edu Once trained, these models can outperform expert intuition and guide chemists toward the most efficient synthetic routes, significantly shortening the Design-Make-Test-Analyze (DMTA) cycle. mit.edu Deep neural networks (DNNs), in particular, are adept at identifying complex, non-linear relationships within large chemical datasets, making them well-suited for optimizing synthesis pathways. nih.gov
Table 3: Example of a Dataset Structure for a Machine Learning Model
| Input Feature 1 (Reactant Ratio) | Input Feature 2 (Temperature °C) | Input Feature 3 (Solvent) | Input Feature 4 (Catalyst) | Target (Yield %) |
|---|---|---|---|---|
| 1.0:1.1 | 80 | Toluene | None | 75 |
| 1.0:1.2 | 25 | Ethanol | Catalyst A | 88 |
| 1.0:1.1 | 60 | Water | Catalyst B | 92 |
| 1.0:1.5 | 80 | Acetonitrile (B52724) | None | 65 |
Integration of Advanced Computational Methods for Deeper Mechanistic Understanding
While in-situ spectroscopy provides experimental data on reaction progress, advanced computational methods like Density Functional Theory (DFT) offer a molecular-level understanding of the reaction mechanism. nih.gov These methods can be used to calculate the energies of reactants, products, transition states, and intermediates involved in the synthesis of this compound.
By mapping the entire reaction energy profile, researchers can elucidate the precise pathway of the reaction, identify the highest energy barrier (rate-determining step), and understand the electronic and steric factors that govern reactivity. nih.gov This deep mechanistic insight is invaluable for the rational design of more efficient catalysts or for modifying reactant structures to enhance reaction rates and selectivity. The synergy between computational predictions and experimental validation (e.g., from HTS and in-situ monitoring) represents a powerful paradigm for modern chemical process development. cmu.edunih.gov
Q & A
Advanced Research Question
- Experimental : Measure solvatochromic shifts in UV-Vis spectra. Increased polarity red-shifts emission if ICT is present.
- Computational : Plot natural bond orbital (NBO) charges to identify electron-rich (HOMO) and electron-deficient (LUMO) regions. For nitroaromatics, nitro groups localize LUMOs, while phenylenediamine moieties dominate HOMOs .
What storage conditions are recommended to prevent degradation of this compound?
Basic Research Question
Store in airtight containers under inert gas (N or Ar) at –20°C. Avoid light exposure, as nitro groups are photolabile. For solutions, use anhydrous DMSO or DMF to suppress hydrolysis. Regularly monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
What mechanistic insights exist for reactions involving this compound intermediates?
Advanced Research Question
In alkylation reactions (e.g., with 2,4-dinitrochlorobenzene), the mechanism proceeds via nucleophilic aromatic substitution (SAr). The nitro groups activate the aryl chloride toward attack by amines, forming Meisenheimer complexes. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .
Which non-NMR techniques are suitable for analyzing this compound’s redox behavior?
Basic Research Question
- Cyclic Voltammetry : Nitro groups exhibit reduction peaks at –0.5 to –0.8 V (vs. Ag/AgCl) in aprotic solvents .
- UV-Vis Spectroelectrochemistry : Track absorbance changes during redox events (e.g., nitro-to-amine reduction) .
How can crystallographic data resolve ambiguities in molecular conformation?
Advanced Research Question
High-resolution X-ray data (e.g., R-factor <0.05) combined with Hirshfeld surface analysis reveal dominant intermolecular interactions (e.g., C–H···O hydrogen bonds in nitroaromatics). For disordered structures, refine using restraints on bond lengths and anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
